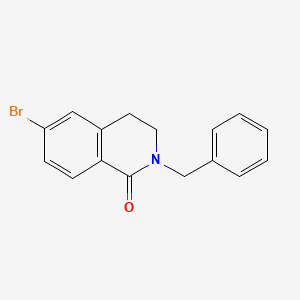![molecular formula C14H13Cl2N3 B13996590 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline CAS No. 21677-28-1](/img/structure/B13996590.png)
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing processes. The presence of dichlorophenyl and dimethylaniline groups contributes to its unique chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with n,n-dimethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学研究应用
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers, textiles, and inks.
作用机制
The mechanism of action of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline involves its interaction with molecular targets through the diazenyl group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]aniline
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-diethylaniline
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylbenzylamine
Uniqueness
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is unique due to the presence of both dichlorophenyl and dimethylaniline groups, which confer distinct chemical properties. Its stability, vibrant color, and reactivity make it suitable for various applications in research and industry.
属性
CAS 编号 |
21677-28-1 |
|---|---|
分子式 |
C14H13Cl2N3 |
分子量 |
294.2 g/mol |
IUPAC 名称 |
4-[(3,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13Cl2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3 |
InChI 键 |
GTRBBODTGWNQQF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


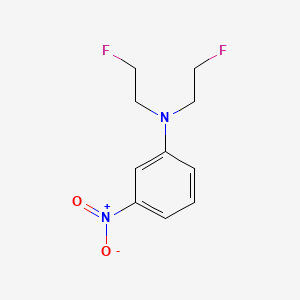
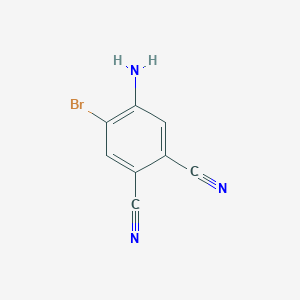
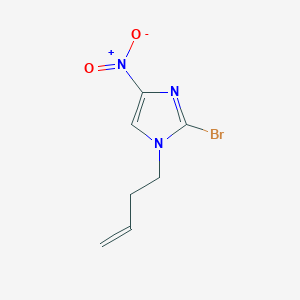

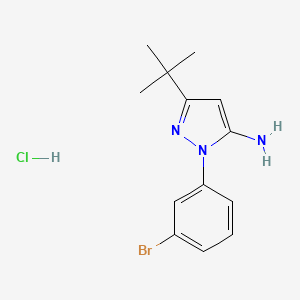
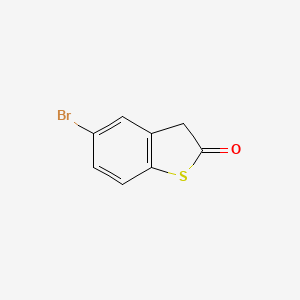
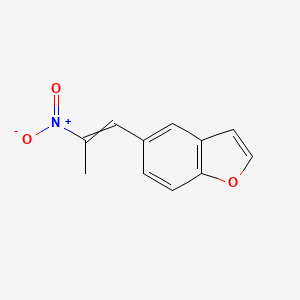
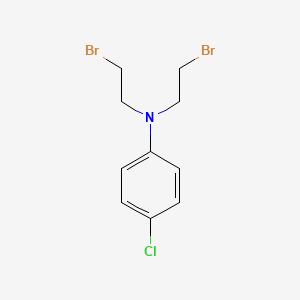
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
